

Spectroscopic Profile of Methyl Gentisate: A Technical Guide

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Compound of Interest

Compound Name: Methyl Gentisate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **methyl gentisate** (methyl 2,5-dihydroxybenzoate), a compound of interest in various research fields, including drug development. This document presents available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **methyl gentisate**. Due to the limited availability of published spectra specifically for **methyl gentisate**, data for the closely related isomer, methyl 2,4-dihydroxybenzoate, and the parent compound, methyl salicylate (methyl 2-hydroxybenzoate), are included for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of **Methyl Gentisate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
6.89	s	2H	3-H and 5-H	CD ₃ COCD ₃

Note: Data extracted from a study on the metabolism of 4-hydroxybenzoic acid. The spectrum shown was limited to the 6.7 to 7.3 ppm range.^[1]

Table 2: ¹³C NMR Spectroscopic Data of Methyl 2-hydroxybenzoate (Reference)

Chemical Shift (δ) ppm	Assignment
161.4	C1 (C-OH)
112.9	C2 (C=O)
135.9	C3
117.6	C4
130.1	C5
119.2	C6
170.5	C=O (ester)
52.3	O-CH ₃

Note: This data is for methyl 2-hydroxybenzoate and serves as a reference for the expected chemical shifts in a substituted methyl benzoate. The presence of a second hydroxyl group in **methyl gentisate** will influence these shifts.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Hydroxybenzoic Acid Derivatives

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3400-3200	O-H (hydroxyl)	Stretching (broad)
~3050	C-H (aromatic)	Stretching
~2950	C-H (methyl)	Stretching
~1700	C=O (ester)	Stretching
1600-1450	C=C (aromatic)	Stretching
~1250	C-O (ester/phenol)	Stretching

Note: Specific IR data for **methyl gentisate** is not readily available. This table provides expected characteristic absorption bands based on the functional groups present in the molecule. The spectrum of methyl 2-hydroxybenzoate shows a broad O-H stretch around 3200 cm⁻¹ and a strong C=O stretch at 1680 cm⁻¹.[\[2\]](#)

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometric Data for **Methyl Gentisate**

m/z	Interpretation
168	[M] ⁺ (Molecular Ion)
137	[M - OCH ₃] ⁺
109	[M - COOCH ₃] ⁺

Note: The expected molecular ion peak for **methyl gentisate** (C₈H₈O₄) is at m/z 168. Common fragmentation patterns for methyl esters of aromatic acids include the loss of the methoxy group (-OCH₃) and the entire methoxycarbonyl group (-COOCH₃). The mass spectrum for methyl 2,4-dihydroxybenzoate shows a molecular ion at m/z 168 and a significant fragment at m/z 136.[\[3\]](#)

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ^1H and ^{13}C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

Sample Preparation:

- A few milligrams of the **methyl gentisate** sample are dissolved in a deuterated solvent (e.g., deuterated chloroform (CDCl_3), deuterated acetone (CD_3COCD_3), or deuterated dimethyl sulfoxide (DMSO-d_6)).
- A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

Data Acquisition:

- The sample is placed in a 5 mm NMR tube and inserted into the spectrometer's magnet.
- For ^1H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.
- For ^{13}C NMR, proton decoupling is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.
- The acquired FID is then Fourier transformed to produce the frequency-domain NMR spectrum.

Infrared (IR) Spectroscopy

Infrared spectra are typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

- **Solid Samples (KBr Pellet):** A small amount of the solid sample is ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

- Solid or Liquid Samples (Attenuated Total Reflectance - ATR): A small amount of the sample is placed directly onto the ATR crystal. This technique requires minimal sample preparation.
- Liquid Samples (Neat): A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

- A background spectrum of the empty sample holder (or pure solvent) is recorded.
- The sample is placed in the instrument's beam path.
- The infrared radiation is passed through the sample, and the transmitted or reflected light is detected.
- The instrument's software automatically subtracts the background spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, which ionizes molecules and separates them based on their mass-to-charge ratio (m/z).

Sample Introduction and Ionization:

- The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Common ionization techniques for organic molecules include Electron Ionization (EI), which is a hard ionization technique that causes significant fragmentation, and Electrospray Ionization (ESI), which is a soft ionization technique that often leaves the molecular ion intact.

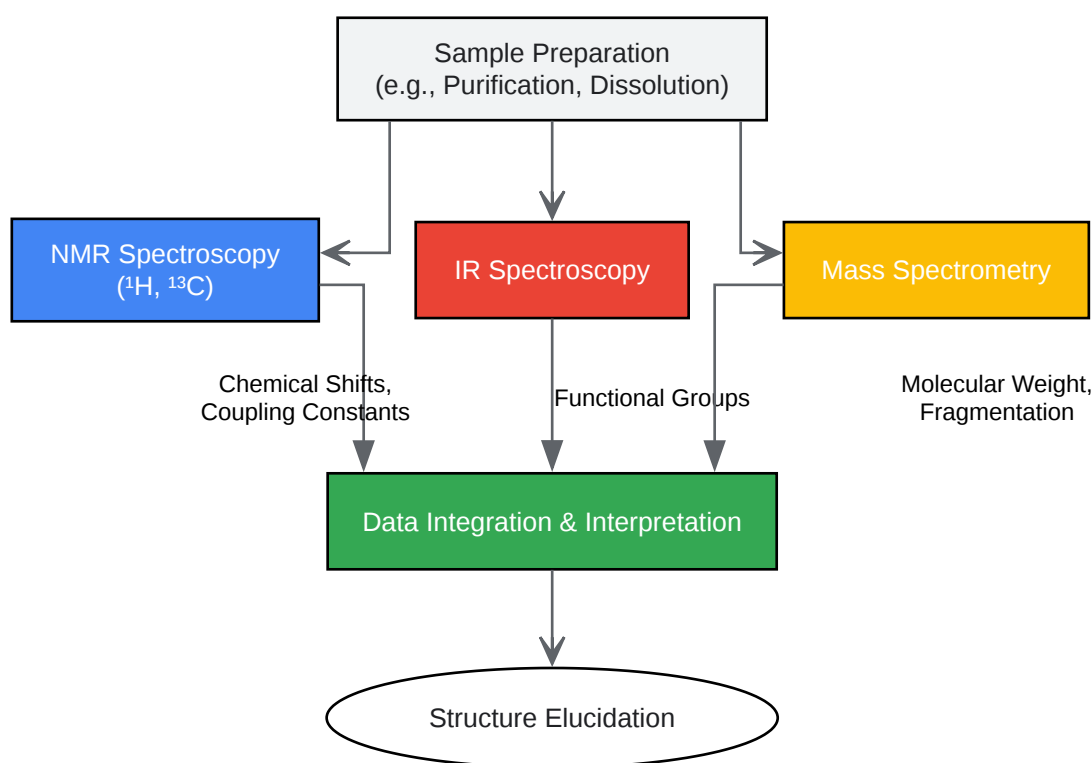
Mass Analysis and Detection:

- The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

- The mass analyzer separates the ions based on their m/z ratio.
- A detector records the abundance of each ion at a specific m/z value.
- The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z .

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound like **methyl gentisate**.



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